molecular formula CH5N3S B7761263 N'-aminocarbamimidothioic acid

N'-aminocarbamimidothioic acid

Cat. No.: B7761263
M. Wt: 91.14 g/mol
InChI Key: BRWIZMBXBAOCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclodextrin . Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4 glycosidic bonds. They are widely recognized for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of guest compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically synthesized from starch through the enzymatic action of cyclodextrin glycosyltransferase. The process involves the degradation of starch into linear dextrins, which are then cyclized to form cyclodextrins. The reaction conditions include maintaining an optimal temperature and pH for enzyme activity, usually around 60°C and pH 5-6 .

Industrial Production Methods

Industrial production of cyclodextrins involves the use of bioreactors where starch is enzymatically converted to cyclodextrins. The process is optimized for large-scale production by controlling parameters such as substrate concentration, enzyme dosage, and reaction time. The resulting cyclodextrins are then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction occurs efficiently .

Major Products

The major products formed from these reactions are cyclodextrin derivatives with enhanced solubility, stability, and inclusion complex formation capabilities. These derivatives are used in various applications, including pharmaceuticals and food industries .

Scientific Research Applications

Cyclodextrins have a wide range of scientific research applications:

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of cyclodextrins can encapsulate hydrophobic compounds, while the hydrophilic exterior interacts with the aqueous environment. This mechanism enhances the solubility and stability of the guest molecules, making them more bioavailable and effective .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cyclodextrins include other cyclic oligosaccharides such as:

    Alpha-cyclodextrin: Composed of six glucose units.

    Beta-cyclodextrin: Composed of seven glucose units.

    Gamma-cyclodextrin: Composed of eight glucose units.

Uniqueness

Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of guest molecules. This property is not as pronounced in other cyclic oligosaccharides, making cyclodextrins particularly valuable in enhancing the solubility and stability of hydrophobic compounds .

Properties

IUPAC Name

N'-aminocarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3S/c2-1(5)4-3/h3H2,(H3,2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWIZMBXBAOCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN)(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=NN)(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.